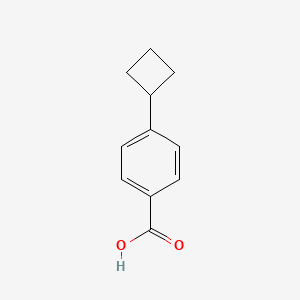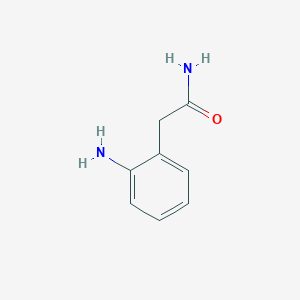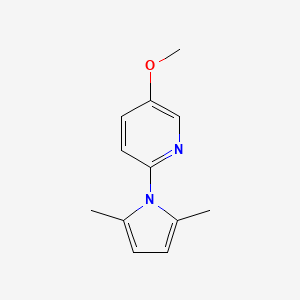
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine
Descripción general
Descripción
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine is a chemical compound with the empirical formula C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O . It is also known as 2-(2,5-dimethylpyrrol-1-yl)-5-methoxypyridine .
- The compound consists of a pyridine ring substituted with a 2,5-dimethylpyrrole group and a methoxy group.
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The molecular structure of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine consists of a pyridine ring (with a methoxy group attached at position 5) and a 2,5-dimethylpyrrole group attached at position 2.
Chemical Reactions Analysis
- The compound’s reactivity and chemical reactions would depend on its functional groups. Unfortunately, specific reactions are not readily available in the literature.
Physical And Chemical Properties Analysis
- Melting Point : Not available.
- Boiling Point : Not available.
- Solubility : Solubility properties are not well-documented.
- Other Properties : Further experimental data would be required to determine other physical and chemical properties.
Aplicaciones Científicas De Investigación
Coordination Chemistry
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine and its derivatives, like 2-pyridone, play a significant role in coordination chemistry. They act as 1,3-bridging ligands, similar to carboxylates, forming dimeric complexes with various metals. These complexes are key in understanding metal-metal bonding and have applications in modeling interactions in medicinal chemistry, such as the interaction of cis-[Pt(NH3)2Cl2] with uracil nucleobases (Rawson & Winpenny, 1995).
Pharmaceutical Chemistry
Derivatives of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine have been explored for their potential in pharmaceuticals. For example, 1,4-dihydropyridine derivatives with various heterocyclic substituents have shown promise as antiarrhythmic agents with Ca2+ antagonistic activity in L-type voltage-gated channels. The conformation of these compounds is influenced by hydrogen bonding, which mimics their in vivo conformations, highlighting their potential in drug design (Holt & Caignan, 2000).
Organic Synthesis and Catalysis
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine serves as a precursor in organic synthesis and catalysis. For instance, imines formed in situ from 2-aminopyridines and aldehydes can undergo Rh(III)-catalyzed imidoyl C-H activation and coupling with diazo esters, leading to the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This process demonstrates the compound's utility in creating heterocyclic products with a broad range of functional groups (Hoang, Zoll, & Ellman, 2019).
Material Science and Ligand Design
In material science and ligand design, the structural versatility of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine derivatives facilitates the formation of polymetallic arrays and dimeric complexes. These complexes can be used in heterometallic assemblies, particularly with copper and lanthanoids, and Group 2 metals, which are crucial for developing new materials and catalysts (Rawson & Winpenny, 1995).
Photophysics and Photochemistry
The photophysical and photochemical properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine derivatives are of interest in the study of light-induced processes. Dimeric rhodium(I) and iridium(I) complexes of related pyridone compounds display unique photochemical behaviors, offering insights into the design of photoresponsive materials and the understanding of light-induced electronic changes in molecular systems (Rawson & Winpenny, 1995).
Safety And Hazards
- Safety information is limited, but it is essential to handle this compound with care due to its potential toxicity.
- Hazard Class : Acute Toxicity (Oral).
- Storage : Store in a cool, dry place away from incompatible materials.
Direcciones Futuras
- Research on the biological activity, potential applications, and optimization of synthesis methods for this compound would be valuable.
Propiedades
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-4-5-10(2)14(9)12-7-6-11(15-3)8-13-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJDYEQBNDREKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351896 | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine | |
CAS RN |
638352-78-0 | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

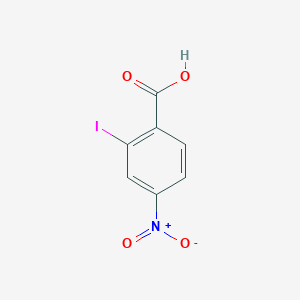
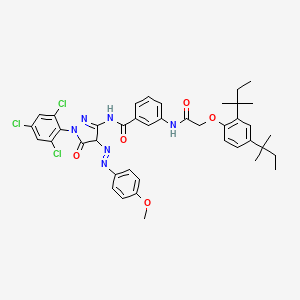
![N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1595642.png)
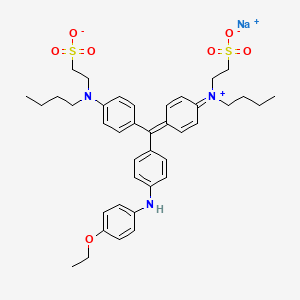
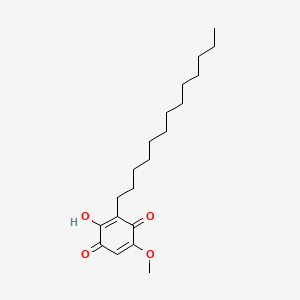
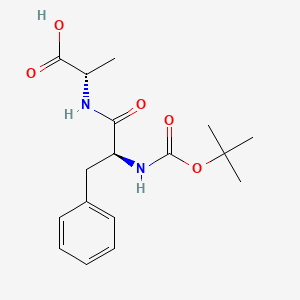

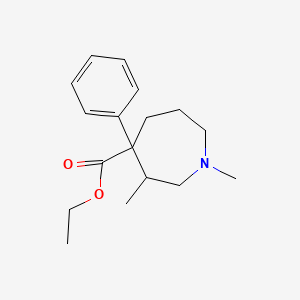
![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)
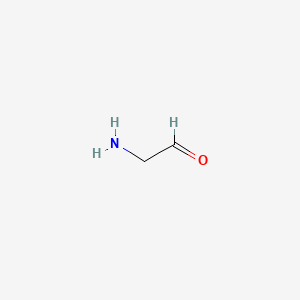
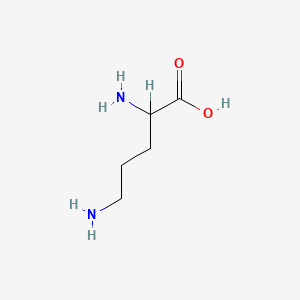
![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)
